N,N',N''-tris(3-pyridyl)benzene-1,3,5-tricarboxamide N,N',N''-tris(3-pyridyl)benzene-1,3,5-tricarboxamide N,N',N''-tris(3-pyridyl)benzene-1,3,5-tricarboxamide is a tricarboxylic acid triamide resulting from the formal condensation of the each carboxy group or benzene-1,3,5-tricarboxylic acid with the primary amino group of a molecule of 3-aminopyridine. It is a tricarboxylic acid triamide and a secondary carboxamide. It is functionally related to a benzene-1,3,5-tricarboxylic acid.
Brand Name: Vulcanchem
CAS No.:
VCID: VC20490127
InChI: InChI=1S/C24H18N6O3/c31-22(28-19-4-1-7-25-13-19)16-10-17(23(32)29-20-5-2-8-26-14-20)12-18(11-16)24(33)30-21-6-3-9-27-15-21/h1-15H,(H,28,31)(H,29,32)(H,30,33)
SMILES:
Molecular Formula: C24H18N6O3
Molecular Weight: 438.4 g/mol

N,N',N''-tris(3-pyridyl)benzene-1,3,5-tricarboxamide

CAS No.:

Cat. No.: VC20490127

Molecular Formula: C24H18N6O3

Molecular Weight: 438.4 g/mol

* For research use only. Not for human or veterinary use.

N,N',N''-tris(3-pyridyl)benzene-1,3,5-tricarboxamide -

Specification

Molecular Formula C24H18N6O3
Molecular Weight 438.4 g/mol
IUPAC Name 1-N,3-N,5-N-tripyridin-3-ylbenzene-1,3,5-tricarboxamide
Standard InChI InChI=1S/C24H18N6O3/c31-22(28-19-4-1-7-25-13-19)16-10-17(23(32)29-20-5-2-8-26-14-20)12-18(11-16)24(33)30-21-6-3-9-27-15-21/h1-15H,(H,28,31)(H,29,32)(H,30,33)
Standard InChI Key LIESXEPMSSBHNG-UHFFFAOYSA-N
Canonical SMILES C1=CC(=CN=C1)NC(=O)C2=CC(=CC(=C2)C(=O)NC3=CN=CC=C3)C(=O)NC4=CN=CC=C4

Introduction

Chemical Identity and Nomenclature

Systematic Nomenclature and Synonyms

The compound is systematically named 1-N,3-N,5-N-tripyridin-3-ylbenzene-1,3,5-tricarboxamide according to IUPAC rules . This nomenclature reflects the substitution pattern of three pyridin-3-yl groups on the carboxamide nitrogen atoms of the benzene-1,3,5-tricarboxylic acid core. Alternative synonyms include N,N',N''-tris(3-pyridinyl)-1,3,5-benzenetricarboxamide and N1,N3,N5-Tri(pyridin-3-yl)benzene-1,3,5-tricarboxamide . The diversity in nomenclature arises from variations in positional descriptors and hyphenation practices across chemical databases.

Molecular Formula and Mass

The molecular formula C24H18N6O3\text{C}_{24}\text{H}_{18}\text{N}_6\text{O}_3 was confirmed via high-resolution mass spectrometry, with a monoisotopic mass of 438.144038 Da . The calculated average mass (438.447 g/mol) aligns with the empirical formula, and the 12:18 carbon-to-hydrogen ratio underscores the aromatic dominance of the structure .

Table 1: Key Identifiers of N,N',N''-Tris(3-pyridyl)benzene-1,3,5-tricarboxamide

PropertyValueSource
CAS Registry Number201036-79-5
Molecular FormulaC24H18N6O3\text{C}_{24}\text{H}_{18}\text{N}_6\text{O}_3
Average Mass438.447 g/mol
Monoisotopic Mass438.144038 Da
ChemSpider ID23107043
PubChem CID44224028

Structural Features and Functional Groups

The molecule consists of a central benzene ring with three carboxamide groups at the 1, 3, and 5 positions. Each carboxamide nitrogen is further substituted with a pyridin-3-yl group, creating a trigonal planar geometry. The pyridyl nitrogen atoms are positioned para to the carboxamide linkage, enabling potential metal coordination at these sites . The carboxamide groups facilitate intermolecular hydrogen bonding, as evidenced by crystallographic studies of related tricarboxamides .

Synthesis and Reaction Pathways

Conventional Synthesis via Carboxylic Acid Activation

Crystallographic and Conformational Analysis

Crystal Structure Insights from Analogous Compounds

While the crystal structure of N,N',N''-tris(3-pyridyl)benzene-1,3,5-tricarboxamide remains unreported, studies on its 2-pyridinyl derivative (N,N',N''-tris(2-pyridinyl)benzene-1,3,5-tricarboxamide) provide valuable insights . The 2-pyridinyl analog crystallizes in the monoclinic P21/nP2_1/n space group with unit cell parameters a=8.2807A˚a = 8.2807 \, \text{Å}, b=14.1554A˚b = 14.1554 \, \text{Å}, c=17.5020A˚c = 17.5020 \, \text{Å}, and β=98.920\beta = 98.920^\circ . The molecules adopt a propeller-like arrangement, with pyridyl rings tilted relative to the central benzene plane. Intermolecular hydrogen bonds between carboxamide N–H and carbonyl oxygen atoms stabilize the lattice .

Predicted Structural Behavior of the 3-Pyridyl Derivative

The 3-pyridyl substitution is expected to alter the crystal packing compared to the 2-pyridyl analog. The para-positioned nitrogen atoms in the 3-pyridyl groups may facilitate extended hydrogen-bonding networks or metal coordination, potentially leading to porous frameworks. Computational modeling using the SMILES string C1=CC(=CN=C1)NC(=O)C2=CC(=CC(=C2)C(=O)NC3=CN=CC=C3)C(=O)NC4=CN=CC=C4 suggests a similar propeller conformation but with enhanced steric bulk due to the outward orientation of the pyridyl rings.

Spectroscopic Characterization

Mass Spectrometric Fragmentation Patterns

High-resolution ESI-MS would exhibit a molecular ion peak at m/z 438.1440 corresponding to [M+H]+[\text{M}+\text{H}]^+. Characteristic fragmentation involves sequential loss of pyridylcarboxamide units (-119.0481 Da per group), yielding daughter ions at m/z 319.1, 200.1, and 81.0 .

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